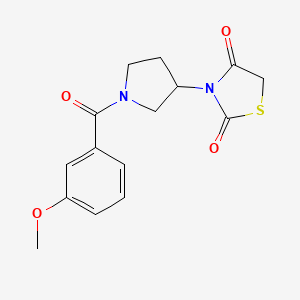
3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a heterocyclic compound . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidin-2,4-dione derivatives are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . Deep eutectic solvents have been used in the synthesis of thiazolidinedione derivatives, acting as both solvents and catalysts .
Molecular Structure Analysis
The molecular formula of “3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is C15H16N2O4S, and its molecular weight is 320.36.
Chemical Reactions Analysis
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
Thiazolidine-2,4-dione derivatives have been extensively studied for their hypoglycemic properties. For instance, a series of these compounds, designed and synthesized from corresponding pyridines, showed significant effects on insulin-induced adipocyte differentiation and exhibited hypoglycemic activity in vivo. This research highlights the therapeutic potential of thiazolidine-2,4-dione derivatives in treating diabetes through their ability to modulate blood glucose levels (Oguchi et al., 2000). Another study synthesized substituted pyridines and purines containing thiazolidinediones, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, further confirming the potential of these compounds in metabolic disorder management (Kim et al., 2004).
Antimicrobial Properties
Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some of these compounds demonstrated moderate to weak antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their potential use in developing new antimicrobial agents (Abd Alhameed et al., 2019). This research expands the utility of thiazolidine-2,4-dione derivatives beyond metabolic disorders to include potential applications in combating infectious diseases.
Synthesis Methodologies
The synthesis of thiazolidine-2,4-dione derivatives and their structural analogs is crucial for exploring their medicinal applications. Studies have detailed various synthesis methods, including the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, which are essential for the development of new compounds with potential therapeutic applications (Badr et al., 1981). These methodologies provide a foundation for the design and development of novel thiazolidine-2,4-dione derivatives with enhanced biological activities.
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its targets in a specific manner. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of insulin-responsive genes, leading to better glucose uptake and utilization . In terms of its antimicrobial action, this compound inhibits cytoplasmic Mur ligases, disrupting the synthesis of bacterial cell walls .
Biochemical Pathways
The activation of PPAR-γ by 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione leads to enhanced insulin sensitivity and glucose metabolism . This results in lower blood glucose levels, beneficial for managing diabetes . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a key component of bacterial cell walls . This leads to weakened bacterial cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses .
Pharmacokinetics
Thiazolidine derivatives, in general, have been noted for their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The activation of PPAR-γ by 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione results in improved insulin sensitivity and glucose metabolism, which can help manage diabetes . Its antimicrobial action, achieved by inhibiting Mur ligases, can lead to the death of bacteria due to weakened cell walls .
Propiedades
IUPAC Name |
3-[1-(3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-4-2-3-10(7-12)14(19)16-6-5-11(8-16)17-13(18)9-22-15(17)20/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNNCFESIVICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)
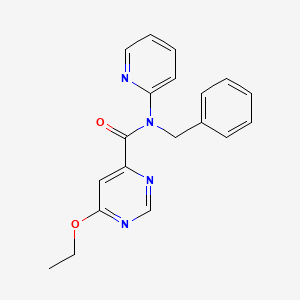
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2618444.png)
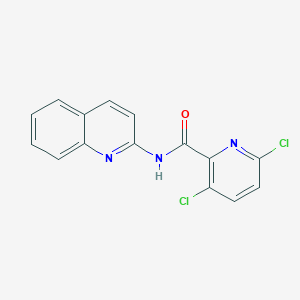

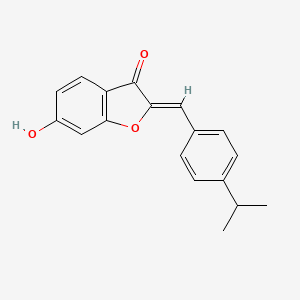
![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)
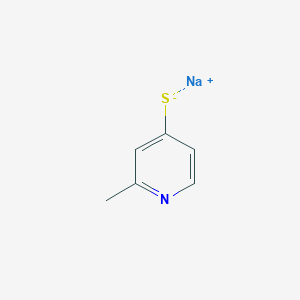
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)

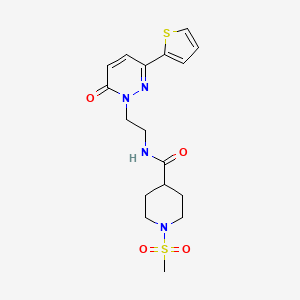

![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)